molecular formula C14H21N3O B14436597 N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide CAS No. 74074-31-0

N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide

Cat. No.: B14436597
CAS No.: 74074-31-0
M. Wt: 247.34 g/mol
InChI Key: HYBKDCLDHHHYHK-UHFFFAOYSA-N
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Description

N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzamide group attached to a di(propan-2-yl)carbamimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide typically involves the reaction of benzoyl chloride with N,N’-di(propan-2-yl)carbamimidoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide stands out due to its unique combination of a benzamide group with a di(propan-2-yl)carbamimidoyl moiety.

Properties

CAS No.

74074-31-0

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C14H21N3O/c1-10(2)15-14(16-11(3)4)17-13(18)12-8-6-5-7-9-12/h5-11H,1-4H3,(H2,15,16,17,18)

InChI Key

HYBKDCLDHHHYHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=NC(C)C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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